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molecular formula C14H10F3N3O B8318503 5-(4-Methoxy-2-trifluoromethyl-phenylamino)-pyridine-2-carbonitrile

5-(4-Methoxy-2-trifluoromethyl-phenylamino)-pyridine-2-carbonitrile

Cat. No. B8318503
M. Wt: 293.24 g/mol
InChI Key: AWIHJASIFQKSRO-UHFFFAOYSA-N
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Patent
US08937073B2

Procedure details

Analogously to Example 1a) 5-bromo-pyridine-2-carbonitrile was reacted with 2-trifluoromethyl-4-methoxy-aniline. After chromatographic purification through silica gel (petroleum ether with 10 to 30% ethyl acetate) the 4-(4-methoxy-2-trifluoromethyl-phenyl-amino)-benzonitrile was obtained in a yield of 97.4% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[F:10][C:11]([F:22])([F:21])[C:12]1[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:13]=1[NH2:14]>>[CH3:20][O:19][C:17]1[CH:16]=[CH:15][C:13]([NH:14][C:2]2[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=2)=[C:12]([C:11]([F:10])([F:21])[F:22])[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(N)C=CC(=C1)OC)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After chromatographic purification through silica gel (petroleum ether with 10 to 30% ethyl acetate) the 4-(4-methoxy-2-trifluoromethyl-phenyl-amino)-benzonitrile
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 97.4% of theory

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C=C1)NC=1C=CC(=NC1)C#N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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